Aspirin Arginine, also known as Arginine acetylsalicylate, is a compound formed from the combination of acetylsalicylic acid (commonly known as aspirin) and the amino acid arginine. This compound aims to enhance the solubility and bioavailability of aspirin while reducing its gastrointestinal side effects. Aspirin is widely recognized for its antipyretic, analgesic, and anti-inflammatory properties, but its use can be limited due to its poor solubility in water and potential gastrointestinal irritation. Arginine, on the other hand, is an essential amino acid that plays a critical role in various metabolic processes, including the urea cycle and protein synthesis.
The synthesis of Aspirin Arginine has been documented in various patents and scientific literature. Notably, patents CN101486644B and CN101704766A detail methods for preparing this compound through different chemical processes involving acetylsalicylic acid and arginine . The combination aims to mitigate the adverse effects associated with traditional aspirin formulations.
Aspirin Arginine is classified as a pharmaceutical compound under the category of analgesics and anti-inflammatory agents. It is considered a salt of acetylsalicylic acid and arginine, which enhances its solubility profile compared to standard aspirin formulations.
The synthesis of Aspirin Arginine can be achieved through several methods, primarily involving a salt-forming reaction between acetylsalicylic acid and arginine.
The molecular formula for Aspirin Arginine is , with a molecular weight of 354.36 g/mol.
Aspirin Arginine participates in several chemical reactions typical of both aspirin and amino acids:
The mechanism by which Aspirin Arginine exerts its therapeutic effects primarily involves:
Aspirin Arginine has several scientific uses:
The poor aqueous solubility of acetylsalicylic acid (ASA) presented a significant limitation for its clinical use in rapid-onset pain or fever management. Conventional aspirin formulations exhibited slow dissolution kinetics, delaying therapeutic onset. This spurred research into ionizable amino acid salts to enhance solubility. Arginine acetylsalicylate emerged as a strategic solution, leveraging the basic guanidinium group in arginine (pKa ~12.5) to form a stable salt with the carboxylic acid of aspirin (pKa ~3.5). This ionic pairing dramatically increased water solubility (>500 mg/mL) compared to native ASA (<3 mg/mL) [4] [5]. Early pharmacological studies revealed that arginine conjugation preserved the cyclooxygenase (COX)-inhibiting activity of aspirin while enabling rapid systemic absorption. The enhanced dissolution profile was particularly advantageous for injectable formulations requiring immediate bioavailability, circumventing the hydrolysis risks associated with alkaline solutions of free aspirin [5] [7].
Table 1: Solubility Profile of Aspirin Complexes
Amino Acid Conjugate | Solubility (mg/mL) | Log D (Octanol/Water) |
---|---|---|
Acetylsalicylic Acid (ASA) | <3.0 | -0.85 |
ASA-Lysine | ~300 | -0.25 |
ASA-Glycine | ~100 | 0.82 |
ASA-Arginine | >500 | -0.18 |
Data compiled from acetylsalicylic acid derivative studies [7]
Initial efforts to solubilize aspirin focused on cationic amino acids like lysine, glycine, and arginine. Lysine-aspirin demonstrated moderate solubility (~300 mg/mL) but exhibited chemical instability during storage due to intramolecular amidation risks. Glycine conjugates showed lower solubility (~100 mg/mL) and suboptimal pharmacokinetic profiles. Arginine emerged as superior due to:
The commercialization of arginine acetylsalicylate was driven by patent-protected formulations addressing stability and manufacturing challenges. Key patents include:
Table 2: Key Patents for Arginine Acetylsalicylate Development
Patent Number | Year | Innovation Focus | Industrial Impact |
---|---|---|---|
US7202229B1 | 2007 | Cardiovascular composite formulation | Expanded therapeutic positioning beyond analgesia |
CN101486644B | 2012 | Non-aqueous synthesis | Improved yield and reduced hydrolysis |
CN101704766B | 2012 | Sterile powder injection | Enabled parenteral delivery formats |
Commercial drivers included:
Beyond solubility, arginine’s biochemistry offered potential synergism with aspirin:
Table 3: Enzymatic Pathways Involving Arginine Relevant to Aspirin Conjugates
Enzyme | Reaction Catalyzed | Potential Interaction with ASA |
---|---|---|
Argininosuccinate synthetase (ASS1) | Citrulline + Aspartate → Argininosuccinate | Aspirin may upregulate expression via COX-2 inhibition |
Nitric oxide synthase (eNOS) | Arginine → NO + Citrulline | Enhanced substrate availability from conjugate hydrolysis |
Arginase | Arginine → Ornithine + Urea | Competitive pathway reducing NO precursor pool |
Later process innovations focused on sustainability and purity:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7